An In-depth Technical Guide to the Chemical Properties of Dimethyldivinylsilane
An In-depth Technical Guide to the Chemical Properties of Dimethyldivinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyldivinylsilane (DM dvs), with the chemical formula C₆H₁₂Si, is a pivotal organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two vinyl groups.[1] This unique structure imparts a versatile reactivity, making it a valuable building block in a wide array of applications, including the synthesis of silicone polymers, as a crosslinking agent, and in the formulation of specialty coatings and adhesives.[2] Its vinyl functionalities are particularly susceptible to addition reactions, most notably hydrosilylation, allowing for the formation of complex organosilicon structures. This guide provides a comprehensive overview of the chemical and physical properties of dimethyldivinylsilane, complete with detailed experimental protocols and visual representations of key chemical transformations.
Chemical and Physical Properties
The fundamental physicochemical properties of dimethyldivinylsilane are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Si | [1] |
| Molecular Weight | 112.24 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 81-82 °C | [3] |
| Density | 0.733 g/cm³ at 25°C | [3] |
| Refractive Index (n_D^20) | 1.4187 | [3] |
Spectroscopic Properties
The structural elucidation of dimethyldivinylsilane and its reaction products relies heavily on various spectroscopic techniques. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl and vinyl protons. The methyl protons (Si-CH₃) typically appear as a singlet in the upfield region. The vinyl protons (-CH=CH₂) will present as a more complex multiplet system in the downfield region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons and the vinyl carbons.
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²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum provides direct information about the silicon environment and is a powerful tool for monitoring reactions involving the silicon center.
Infrared (IR) Spectroscopy
The IR spectrum of dimethyldivinylsilane is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key expected peaks include those for C-H stretching in the methyl and vinyl groups, C=C stretching of the vinyl group, and Si-C stretching.
Mass Spectrometry (MS)
Mass spectrometry of dimethyldivinylsilane will show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the loss of methyl and vinyl groups.
Chemical Reactivity and Transformations
Dimethyldivinylsilane's reactivity is dominated by its vinyl groups, which readily participate in addition reactions.
Hydrosilylation
A cornerstone of its application is the hydrosilylation reaction, where a silicon-hydride bond adds across the carbon-carbon double bond of the vinyl group. This reaction is typically catalyzed by platinum complexes and is fundamental to the formation of silicone networks.
Caption: General workflow of a platinum-catalyzed hydrosilylation reaction involving dimethyldivinylsilane.
Synthesis
Dimethyldivinylsilane is commonly synthesized via a Grignard reaction, where a vinyl Grignard reagent reacts with dimethyldichlorosilane.
Caption: Synthesis pathway of dimethyldivinylsilane via a Grignard reaction.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of dimethyldivinylsilane.
Synthesis of Dimethyldivinylsilane via Grignard Reaction
Objective: To synthesize dimethyldivinylsilane from dimethyldichlorosilane and vinylmagnesium bromide.
Materials:
-
Dimethyldichlorosilane (Me₂SiCl₂)
-
Vinylmagnesium bromide (CH₂=CHMgBr) solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line glassware
Procedure:
-
A flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet is assembled.
-
Dimethyldichlorosilane is dissolved in anhydrous THF in the reaction flask under an inert atmosphere.
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The solution is cooled to 0 °C in an ice bath.
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The vinylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of dimethyldichlorosilane over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure dimethyldivinylsilane.
Spectroscopic Characterization
¹H, ¹³C, and ²⁹Si NMR Spectroscopy
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Sample Preparation: A sample of dimethyldivinylsilane (approx. 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.6 mL) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
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Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
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Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence with NOE.
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Number of Scans: 1024
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Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
-
²⁹Si NMR Parameters:
-
Pulse Program: Inverse-gated proton-decoupled single-pulse sequence to suppress the NOE for quantitative analysis.
-
Number of Scans: 512
-
Relaxation Delay: 10.0 s
-
Acquisition Time: 2.0 s
-
FTIR Spectroscopy
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Sample Preparation: A drop of neat dimethyldivinylsilane is placed between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: The spectrum is recorded using a Fourier-transform infrared spectrometer.
-
Parameters:
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Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: A dilute solution of dimethyldivinylsilane in hexane (B92381) (1 mg/mL) is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Source Temperature: 230 °C.
-
Determination of Physical Properties
Boiling Point (Micro Method)
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A small amount of dimethyldivinylsilane (a few drops) is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube upon cooling.[4][5]
Density (Pycnometer Method)
-
The mass of a clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with dimethyldivinylsilane, ensuring no air bubbles are present, and the mass is recorded.
-
The pycnometer is then emptied, cleaned, and filled with distilled water, and its mass is determined.
-
The density of dimethyldivinylsilane is calculated using the known density of water at the measurement temperature.[6][7]
Refractive Index (Abbe Refractometer)
-
A few drops of dimethyldivinylsilane are placed on the prism of an Abbe refractometer.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded.[8]
Conclusion
Dimethyldivinylsilane is a versatile and reactive organosilicon monomer with a well-defined set of chemical and physical properties. Its utility in polymer chemistry and materials science is largely due to the reactivity of its vinyl groups, particularly in hydrosilylation reactions. The experimental protocols provided herein offer a robust framework for the synthesis, characterization, and property determination of this important compound, enabling further research and development in the field of organosilicon chemistry.
References
- 1. Dimethyldivinylsilane | C6H12Si | CID 66339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chymist.com [chymist.com]
- 6. ised-isde.canada.ca [ised-isde.canada.ca]
- 7. fpharm.uniba.sk [fpharm.uniba.sk]
- 8. ABBE Refractometer | Refractometer | Labmate [labmate.com]
